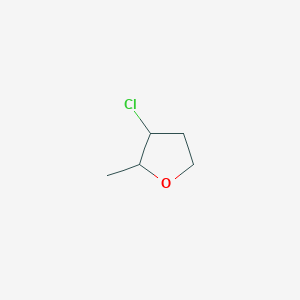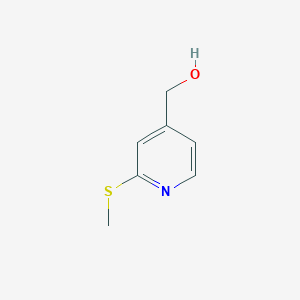![molecular formula C9H8ClN5O B13872892 2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol is an organic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of a triazine ring substituted with an amino group and a chlorophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions may vary, but generally, the mixture is refluxed to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form hydrazine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, thiols, and oxidizing agents like potassium permanganate. The reactions are typically carried out under reflux conditions in solvents such as ethanol or dioxane .
Major Products
The major products formed from these reactions include substituted triazines, nitro derivatives, and Schiff bases .
Scientific Research Applications
2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential anticancer properties.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as antimicrobial activity.
Biological Research: It is used as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of key enzymes and the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorophenol: Lacks the triazine ring but shares the chlorophenol structure.
4-Amino-1,3,5-triazine: Contains the triazine ring but lacks the chlorophenol group.
2,4-Diamino-1,3,5-triazine: Similar triazine structure with additional amino groups.
Uniqueness
2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol is unique due to the combination of the triazine ring and the chlorophenol group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields .
Properties
Molecular Formula |
C9H8ClN5O |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-[(4-amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol |
InChI |
InChI=1S/C9H8ClN5O/c10-5-1-2-7(16)6(3-5)14-9-13-4-12-8(11)15-9/h1-4,16H,(H3,11,12,13,14,15) |
InChI Key |
WPGWFPSFUMXRBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=NC=NC(=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



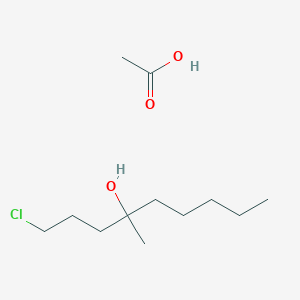
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
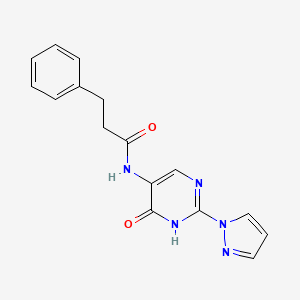
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)

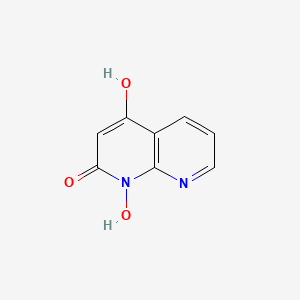
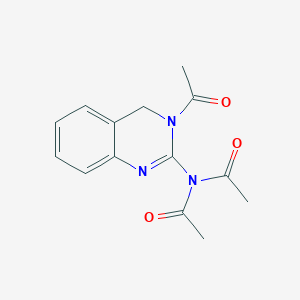
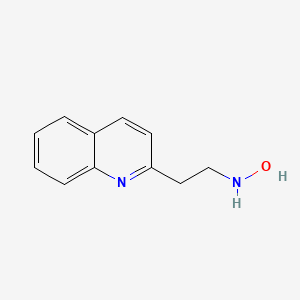
![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
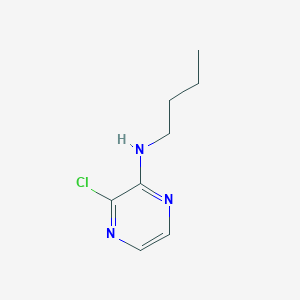
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
